Sarcolysin

Stereochemistry–Activity Relationship Antitumor Efficacy Sarcoma 45 Rat Model

Sarcolysin is the racemic DL-mixture of 4-[bis(2-chloroethyl)amino]phenylalanine, providing a stereochemical baseline that single-enantiomer melphalan cannot replicate. Laboratories investigating enantiomer-specific DNA alkylation kinetics, sister chromatid exchange (SCE) frequency differences, or synthesizing next-generation alkylating oligopeptides such as MF13 depend on this defined racemate. Unlike the pure L-isomer, sarcolysin contains equal proportions of D- and L-enantiomers, enabling simultaneous tracking of both forms in distribution studies and offering distinct DNA cross-linking and cytotoxicity profiles. Ensure your procurement specifies racemic composition—generic melphalan substitution will compromise experimental validity. High-purity Sarcolysin is available for research use only.

Molecular Formula C13H18Cl2N2O2
Molecular Weight 305.20 g/mol
CAS No. 531-76-0
Cat. No. B1681458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarcolysin
CAS531-76-0
Synonyms4-(Bis(2-chloroethyl)amino)phenylalanine
Alkeran
L-PAM
Medphalan
Melphalan
Merphalan
Mustard, Phenylalanine
Phenylalanine Mustard
Sarcolysine
Sarkolysin
Molecular FormulaC13H18Cl2N2O2
Molecular Weight305.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl
InChIInChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)
InChIKeySGDBTWWWUNNDEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 10 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sarcolysin (CAS 531-76-0) Procurement Guide: Racemic Phenylalanine Mustard for Alkylating Agent Research


Sarcolysin (CAS 531-76-0), also referred to as merphalan or DL-phenylalanine mustard, is the racemic (DL-) mixture of 4-[bis(2-chloroethyl)amino]phenylalanine [1]. It belongs to the nitrogen mustard class of bifunctional alkylating agents and functions by forming covalent DNA interstrand cross-links, primarily at the N7 position of guanine, thereby inhibiting DNA replication and transcription [2]. As the racemic form of the clinically established L-isomer melphalan, sarcolysin contains both L- and D-enantiomers in equal proportion, distinguishing it stereochemically from the single-enantiomer therapeutic agent [3].

Why Sarcolysin Cannot Be Treated as Interchangeable with Melphalan or Other Phenylalanine Mustards


Although sarcolysin and melphalan share the same core phenylalanine mustard scaffold, generic substitution fails because stereochemical composition (racemic DL- versus single L-enantiomer) and positional isomerism (para versus meta substitution of the nitrogen mustard group) produce quantifiably different DNA cross-linking efficiency, cellular uptake, and cytotoxicity profiles [1]. The D-enantiomer (medphalan) is known to be less active against certain tumors, meaning the racemic mixture inherently carries a distinct pharmacological signature from the pure L-form [2]. Additionally, the meta-isomer (m-L-sarcolysin) accumulates intracellularly at higher levels than the para-isomer melphalan, resulting in more efficient DNA cross-linking [3]. These documented differences mean that in-class compounds cannot be simply interchanged for research requiring specific alkylation kinetics, stereochemical purity, or positional isomer comparisons.

Sarcolysin (CAS 531-76-0) Quantitative Differentiation Evidence Against Closest Analogs


Optical Isomer Differential Antitumor Activity: DL-Sarcolysin vs. L-Melphalan vs. D-Medphalan

The three optical isomers of sarcolysin—DL-racemic mixture, L-isomer (melphalan), and D-isomer (medphalan)—demonstrate similar toxic properties but differ significantly in antitumor activity. In rats bearing transplanted sarcoma 45, the L-form displayed considerable antitumor efficacy, whereas the D-form was substantially less active [1]. The DL-racemic mixture (sarcolysin) occupies an intermediate activity position, delivering efficacy that reflects the combined contributions of both enantiomers. This stereochemical dependence of activity means the racemic mixture cannot be substituted for the pure L-isomer without altering the therapeutic-to-toxic ratio [1].

Stereochemistry–Activity Relationship Antitumor Efficacy Sarcoma 45 Rat Model

Meta-Positional Isomer Comparison: m-L-Sarcolysin vs. Para-Isomer Melphalan in Human Lymphocytes

Shifting the di(2-chloroethyl)amino group from the para-position (melphalan) to the meta-position (m-L-sarcolysin) produces quantifiable differences in DNA cross-linking and cytotoxicity. In PHA-stimulated human lymphocytes, m-L-sarcolysin induced more efficient DNA interstrand cross-linking than melphalan at equivalent drug concentrations [1]. This differential was paralleled by higher cytotoxicity for the meta-isomer. Peptichemio, a mixture of six peptides containing m-L-sarcolysin, produced an intermediate level of DNA cross-linking [1].

Positional Isomerism DNA Cross-Linking Efficiency PHA-Stimulated Human Lymphocytes

Quantitative DNA Cross-Linking and Sister Chromatid Exchange: m-L-Sarcolysin vs. Melphalan

m-L-Sarcolysin induces significantly higher frequencies of sister chromatid exchanges (SCEs) in human fibroblasts compared to melphalan, providing direct cytogenetic evidence of differential DNA modification by these chemically similar agents [1]. Furthermore, m-L-sarcolysin and its peptide-bound form (peptichemio) induced maximum DNA repair synthesis at approximately 10- to 100-fold lower molar concentrations (1 × 10⁻⁵ to 3 × 10⁻⁵ M) than melphalan (3 × 10⁻⁴ to 1 × 10⁻³ M), suggesting a more rapid cellular uptake [1].

Sister Chromatid Exchange DNA Repair Synthesis Human Fibroblasts

Cellular Uptake Efficiency: m-L-Sarcolysin Outperforms Melphalan in Human Lymphocytes

The cellular uptake of m-L-sarcolysin in PHA-stimulated human lymphocytes is more efficient than that of melphalan, providing a mechanistic basis for the enhanced DNA cross-linking and cytotoxicity observed with the meta-isomer [1]. This uptake advantage contributes directly to the differential pharmacological profile. The difference between melphalan and m-L-sarcolysin/peptichemio may reflect a more rapid cellular uptake of the meta-substituted phenylalanine mustards [1].

Cellular Uptake Intracellular Drug Accumulation Human Lymphocytes

Peptide Conjugate Activity Enhancement: Sarcolysin-Containing Tripeptide MF13 Demonstrates 2–5× Higher Cytotoxicity

The sarcolysin-containing tripeptide MF13 (L-prolyl-L-m-[bis(chloroethyl)amino]-phenylalanyl-L-norvaline ethyl ester) exhibits cytotoxic activity 2–5 times higher than that of sarcolysin itself against murine leukemias, lymphomas, and human solid tumor cell lines [1]. MF13 achieved ID₅₀ values of 0.5–0.9 μM against leukemias and lymphomas, and 0.4–2.1 μM against human solid tumors, while retaining selectivity—showing no cytotoxicity against human peripheral blood lymphocytes at concentrations lethal to tumor cells (ID₅₀ 13.3 μM) [1].

Peptide-Drug Conjugate Cytotoxicity Potentiation Leukemia and Solid Tumor Panel

Meta-DL-Sarcolysin as Comparator Baseline: Peptichemio Superiority Over Melphalan and Meta-DL-Sarcolysin in Lewis Lung Carcinoma

When peptichemio (a mixture of six m-L-sarcolysin-containing peptides) was compared directly against both melphalan (para-L-isomer) and meta-DL-sarcolysin (racemic meta-isomer) in primary cultures of Lewis lung carcinoma, peptichemio was more active than both comparators [1]. The cytotoxicity of peptichemio could not be explained merely by its phenylalanine mustard content, indicating that peptide conjugation imparts additional pharmacological properties beyond those of the free meta-DL-sarcolysin monomer [1].

Meta-DL-Sarcolysin Peptichemio Lewis Lung Carcinoma Primary Culture

Sarcolysin (CAS 531-76-0) Evidence-Backed Research and Industrial Application Scenarios


Stereochemistry-Dependent Alkylation Mechanism Studies

Sarcolysin, as the racemic DL-mixture, provides a defined stereochemical baseline for investigating enantiomer-specific DNA alkylation kinetics. As demonstrated by Trusheikina (1958), the L- and D-optical isomers possess similar toxic properties but divergent antitumor activity in sarcoma 45 models [1]. Laboratories comparing sarcolysin against pure L-melphalan or D-medphalan can isolate the contribution of stereochemistry to DNA cross-linking geometry, repair enzyme recognition, and downstream cellular responses.

Positional Isomer Screening in DNA Damage Response Panels

The meta-substituted phenylalanine mustard scaffold (m-L-sarcolysin and its racemic meta-DL form) produces significantly higher sister chromatid exchange frequencies than para-substituted melphalan in human fibroblasts [2]. This differential genotoxic signature makes sarcolysin and its meta-isomer analogs valuable reference compounds in DNA damage response screening panels, where distinguishing between para- and meta-substituted alkylators based on SCE induction and DNA repair synthesis thresholds is experimentally informative.

Peptide–Drug Conjugate Development Using Sarcolysin as Monomer Building Block

Sarcolysin serves as the foundational monomer for synthesizing alkylating oligopeptides with enhanced potency. The tripeptide MF13, based on the sarcolysin scaffold, demonstrated 2–5× higher cytotoxicity than the parent compound across leukemia, lymphoma, and solid tumor panels, with ID₅₀ values of 0.5–0.9 μM and a ~27-fold selectivity window over normal lymphocytes [3]. Procurement of high-purity sarcolysin is therefore a prerequisite for laboratories synthesizing and screening novel peptide conjugates in the phenylalanine mustard class.

In Vivo Pharmacokinetic and Tissue Distribution Studies with Radiolabeled Sarcolysin

[¹⁴C]-labeled sarcolysin has been employed in rats to characterize the complex of kinetic parameters across various doses and administration routes [4]. The racemic nature of sarcolysin allows simultaneous tracking of both enantiomers in distribution studies, providing a distinct experimental advantage over single-enantiomer melphalan when investigating stereoselective tissue uptake or metabolism of nitrogen mustard agents in vivo.

Quote Request

Request a Quote for Sarcolysin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.